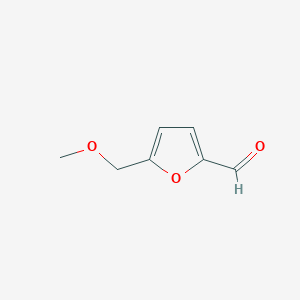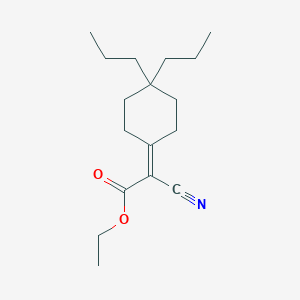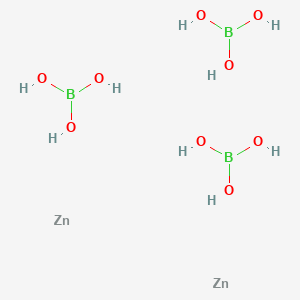
Phthalic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, sodium salt, also known as sodium phthalate, is a sodium salt of phthalic acid. Phthalic acid is an aromatic dicarboxylic acid with the chemical formula C8H6O4. It is commonly used in the production of plasticizers, dyes, and pigments. Sodium phthalate is a white crystalline solid that is soluble in water and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, sodium salt, can be synthesized through the neutralization of phthalic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:
C8H6O4+2NaOH→C8H4O4Na2+2H2O
Industrial Production Methods
In industrial settings, phthalic acid is produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride to phthalic acid. The phthalic acid is then neutralized with sodium hydroxide to produce sodium phthalate .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, sodium salt, undergoes various chemical reactions, including:
Oxidation: Sodium phthalate can be oxidized to produce phthalic anhydride.
Reduction: Reduction of sodium phthalate can yield phthalide.
Substitution: Sodium phthalate can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.
Reduction: Sodium amalgam in the presence of water.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Phthalic anhydride.
Reduction: Phthalide.
Substitution: Phthalate esters and amides.
Scientific Research Applications
Phthalic acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, dyes, and pigments
Mechanism of Action
The mechanism of action of phthalic acid, sodium salt, involves its interaction with various molecular targets and pathways. It can bind to receptors such as estrogen receptors, progesterone receptors, and peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression and influence cellular processes such as lipid metabolism and inflammation .
Comparison with Similar Compounds
Phthalic acid, sodium salt, can be compared with other similar compounds such as:
Isophthalic acid: An isomer of phthalic acid with carboxyl groups at the 1 and 3 positions.
Terephthalic acid: Another isomer with carboxyl groups at the 1 and 4 positions.
Phthalic anhydride: The anhydride form of phthalic acid, used in the production of plasticizers and resins
This compound, is unique due to its solubility in water and its ability to form stable salts, making it useful in various applications.
Properties
CAS No. |
10197-71-4 |
|---|---|
Molecular Formula |
C8H6Na2O4 |
Molecular Weight |
212.11 g/mol |
IUPAC Name |
sodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);; |
InChI Key |
NGATWIKLQRJVRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na].[Na] |
| 10197-71-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















